

Technical Guide: Anilazine-d4 for Research Applications

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Compound of Interest

Compound Name: Anilazine-d4

Cat. No.: B589025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Anilazine-d4**, a deuterated analog of the fungicide Anilazine. It is intended for use in research settings as an internal standard for quantitative analysis. This document covers its core physicochemical properties, the biological mechanism of action of its non-labeled counterpart, and detailed experimental protocols for its synthesis and use in analytical methodologies.

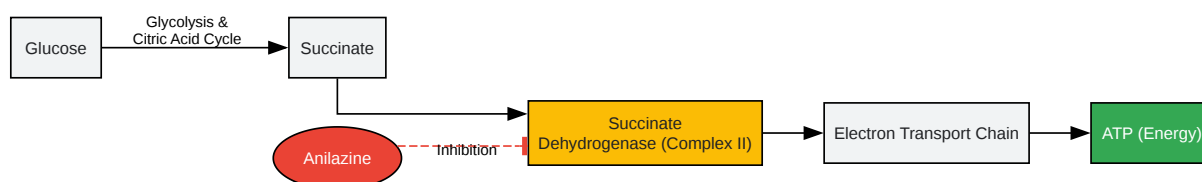
Core Physicochemical Data

Anilazine-d4 is the isotopically labeled version of Anilazine, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a compound that is chemically identical to Anilazine but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification methods.

Property	Anilazine-d4	Anilazine (unlabeled)
Molecular Formula	C ₉ HD ₄ Cl ₃ N ₄	C ₉ H ₅ Cl ₃ N ₄ [1]
Molecular Weight	279.55 g/mol	275.52 g/mol [1]
CAS Number	1219802-20-6	101-05-3[2]
Appearance	White to light brown crystals or powder[3]	White to tan crystals or powder[3]
Solubility	Insoluble in water; moderately soluble in organic solvents	Insoluble in water; moderately soluble in organic solvents
Melting Point	Not specified	159 °C

Mechanism of Action (Anilazine)

Anilazine functions as a non-systemic, protective fungicide with multi-site activity. Its primary mode of action is the inhibition of fungal metabolism. Specifically, Anilazine disrupts cellular respiration by inhibiting key enzymes in the mitochondrial electron transport chain. Studies have shown that it inhibits both glucose and succinate oxidation. The key target is succinate dehydrogenase (Complex II), a critical enzyme in both the citric acid cycle and the electron transport chain. By inhibiting this enzyme, Anilazine effectively halts ATP production, leading to energy depletion and fungal cell death.



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Mechanism of Action of Anilazine

Experimental Protocols

Synthesis of Anilazine

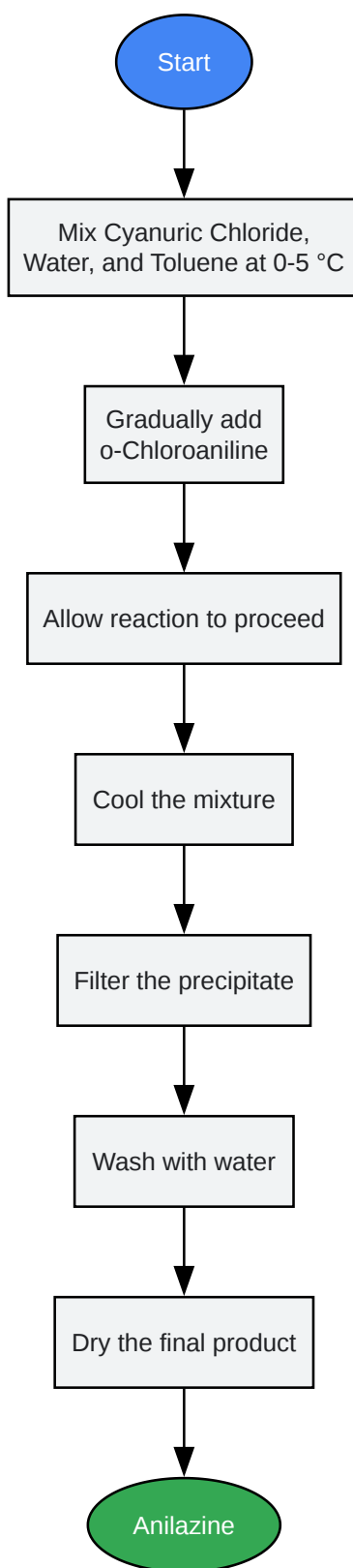
Anilazine is synthesized via a nucleophilic substitution reaction between cyanuric chloride and o-chloroaniline. The following is a generalized laboratory-scale protocol.

Materials:

- Cyanuric chloride
- o-Chloroaniline
- Toluene
- Water
- Stirred reaction vessel
- Filtration apparatus

Procedure:

- In a stirred vessel, create a mixture of cyanuric chloride with water and toluene at a low temperature (e.g., 0-5 °C).
- Gradually add o-chloroaniline to the mixture. The reaction is exothermic, so the addition should be controlled to maintain the low temperature.
- Allow the reaction to proceed, letting the temperature rise naturally.
- Once the reaction is complete, cool the mixture.
- The resulting Anilazine product will precipitate out of the solution.
- Filter the solid product from the reaction mixture.
- Wash the filtered product with water to remove any remaining acid.
- Dry the final product completely.



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Anilazine Synthesis Workflow

Quantification of Anilazine using Anilazine-d4 by LC-MS/MS

Anilazine-d4 is used as an internal standard to ensure the accuracy and precision of Anilazine quantification in complex matrices like food or environmental samples. The following protocol is based on established methods for pesticide residue analysis.

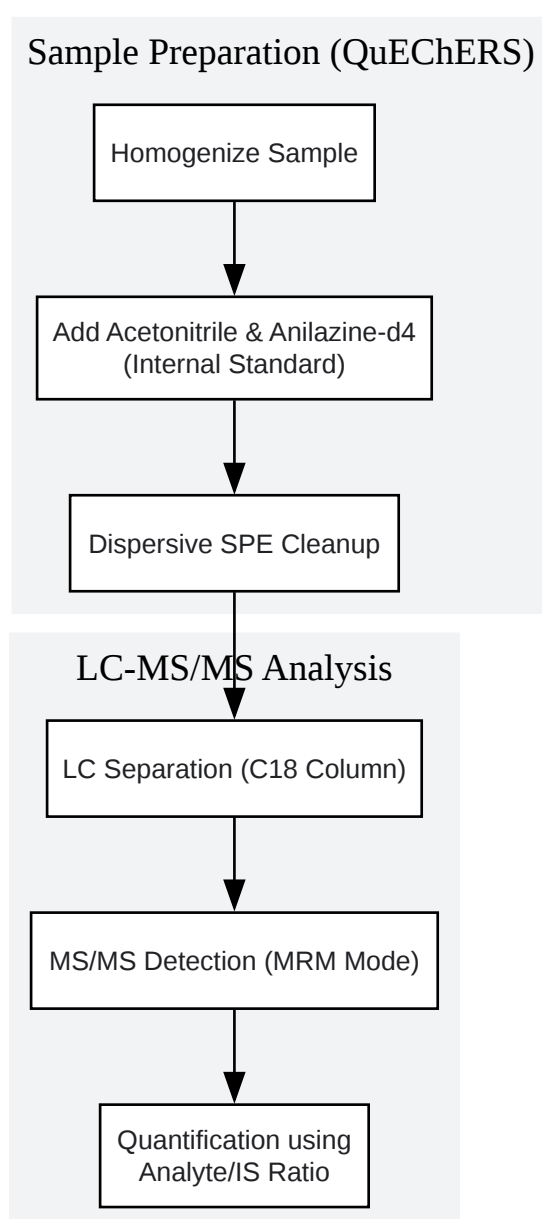
1. Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize 10-15 g of the sample (e.g., tomato, cucumber).
- Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the **Anilazine-d4** internal standard. Shake vigorously. Add extraction salts (e.g., magnesium sulfate, sodium acetate), shake again, and centrifuge.
- Cleanup (Dispersive SPE): Take an aliquot of the supernatant and transfer it to a tube containing cleanup sorbents (e.g., PSA, C18). Vortex and centrifuge.
- Final Solution: Filter the final supernatant into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 column (e.g., 2.1 mm i.d. × 10 cm, 1.6 µm).
 - Mobile Phase: A gradient of water with formic acid and acetonitrile is typically used.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for both Anilazine and **Anilazine-d4** to ensure accurate identification and quantification. The transition for **Anilazine-d4** will have a higher mass-to-charge ratio (m/z) due to the deuterium atoms.
- Quantification: The concentration of Anilazine in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (Anilazine/**Anilazine-d4**) against a calibration curve prepared with known concentrations of both compounds.



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Analytical Workflow for Anilazine Quantification

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References

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- 2. Anilazine (Ref: ENT 26 058) [sitem.herts.ac.uk]
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